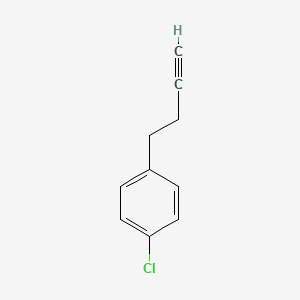

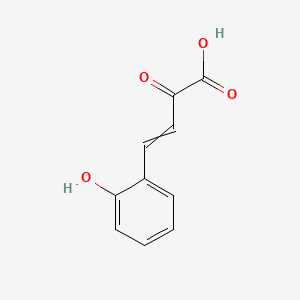

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Descripción general

Descripción

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Phenolic compounds like 4-Hydroxyphenylacetic acid are obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine .Molecular Structure Analysis

The aromatic ring in phenolic compounds is responsible for making a phenol a weak acid by donating a H-atom. The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis

Phenolic compounds are known to exhibit a variety of chemical reactions due to their hydroxyl groups and aromatic rings .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación

Neuroprotective Agents

One significant application of compounds related to 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is in neuroprotection. A study by Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases. These compounds, including derivatives like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate, demonstrated the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound, in cultured human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).

Antibacterial Heterocyclic Compounds

El-Hashash et al. (2015) explored the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for synthesizing a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were developed under Aza–Michael addition conditions and showed promising antibacterial activities (El-Hashash et al., 2015).

Antimicrobial and Heterocyclic Synthesis

In 2014, El-Hashash et al. reported on the use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a starting material for novel pyridazinones, thiazoles derivatives, and other heterocycles. These compounds were evaluated for their antimicrobial activities, demonstrating the diverse applications of these chemical structures in therapeutic contexts (El-Hashash et al., 2014).

Biologically Active Complexes Synthesis

Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III). These complexes were characterized by multiple physico-chemical methods, including elemental analysis, FT-IR, TG, and magnetic measurements. Their unique properties, such as hydration and the bidentate action of carboxylate groups, highlighted the potential of these complexes in various scientific applications (Ferenc et al., 2017).

Antioxidant Activity Analysis

Ardjani and Mekelleche (2016) conducted a study on the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives. Through quantum-chemistry descriptors and molecular docking, they determined that these compounds exhibited significant antioxidant activities, potentially exceeding that of ascorbic acid in specific conditions. This study provides insights into the use of these compounds as antioxidants in various scientific contexts (Ardjani & Mekelleche, 2016).

Heterocyclic Synthesis and Analgesic Activity

Shipilovskikh et al. (2013) synthesized a series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, which were found to have notable analgesic activity. These compounds were compared with reference drugs, demonstrating their potential in the development of new analgesics (Shipilovskikh et al., 2013).

Synthesis of N-Heterocycles

El-Hashash and Rizk (2013) investigated the reactions of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with various nucleophiles to synthesize important heterocyclic derivatives. These reactions resulted in the formation of various N-heterocycles, underlining the versatility of this compound derivatives in organic synthesis (El-Hashash & Rizk, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol using sodium ethoxide as a catalyst to form 4-(2-hydroxyphenyl)-3-buten-2-one.", "Step 2: Hydrolysis of 4-(2-hydroxyphenyl)-3-buten-2-one with sodium hydroxide in water to form 4-(2-hydroxyphenyl)-2-oxobutanoic acid.", "Step 3: Decarboxylation of 4-(2-hydroxyphenyl)-2-oxobutanoic acid with hydrochloric acid and sodium chloride to form 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid." ] } | |

Número CAS |

145761-42-8 |

Fórmula molecular |

C10H8O4 |

Peso molecular |

192.17 g/mol |

Nombre IUPAC |

(E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+ |

Clave InChI |

HMXOGGUFCBUALL-AATRIKPKSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)O |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)

![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)